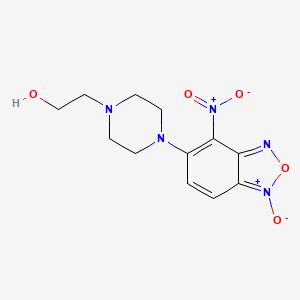

Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide

Description

This compound belongs to the benzofurazan family, characterized by a fused benzene and furazan (1,2,5-oxadiazole) ring system. The specific derivative discussed here features a 4-nitro substitution at position 5 of the benzofurazan core, coupled with a 4-(2-hydroxyethyl)piperazinyl group at position 3.

Properties

CAS No. |

65427-76-1 |

|---|---|

Molecular Formula |

C12H15N5O5 |

Molecular Weight |

309.28 g/mol |

IUPAC Name |

2-[4-(4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-yl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C12H15N5O5/c18-8-7-14-3-5-15(6-4-14)10-2-1-9-11(12(10)16(19)20)13-22-17(9)21/h1-2,18H,3-8H2 |

InChI Key |

DEYZVATZOOLFDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCO)C2=C(C3=NO[N+](=C3C=C2)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Nitrobenzofuroxan Intermediate

The key starting material is 4,6-dichloro-5-nitrobenzofuroxan or related nitro-substituted benzofuroxans. These can be synthesized via multi-step reactions starting from chloronitrobenzene derivatives, involving:

- Nitration and chlorination of benzene derivatives.

- Formation of the benzofuroxan ring system by cyclization and oxidation steps.

For example, 4,6-dichloro-5-nitrobenzofuroxan is prepared from 2,6-dichloro-4-nitronitrosobenzene in moderate to good yields through established protocols.

Nucleophilic Substitution with Piperazine

The nitrobenzofuroxan intermediate undergoes nucleophilic aromatic substitution with piperazine derivatives. In the presence of piperazine, the chlorine atoms on the benzofuroxan ring are substituted by the nitrogen atoms of piperazine.

- Reaction conditions typically involve equimolar amounts of nitrobenzofuroxan and piperazine.

- Solvents such as dimethyl sulfoxide (DMSO) or acetone are used.

- The reaction proceeds smoothly at room temperature or mild heating.

- The product is a piperazine-substituted benzofuroxan derivative isolated in good yields (e.g., 70%).

Introduction of the 2-Hydroxyethyl Group

The hydroxyethyl substituent is introduced on the piperazine nitrogen either by:

- Using 1-(2-hydroxyethyl)piperazine as the nucleophile in the substitution step.

- Or by subsequent alkylation of the piperazine nitrogen with ethylene oxide or 2-chloroethanol under basic conditions.

This step ensures the presence of the hydroxyethyl moiety attached to the piperazine ring, critical for the biological activity and solubility of the final compound.

Formation of the N-Oxide

The benzofurazan ring exists as a 1-oxide (N-oxide) form, which can be formed during the cyclization or by oxidation of the benzofurazan nitrogen after substitution.

- Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions are used.

- The N-oxide formation is confirmed by spectroscopic methods (NMR, IR) and crystallography.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,6-Dichloro-4-nitronitrosobenzene | Multi-step cyclization and oxidation | 4,6-Dichloro-5-nitrobenzofuroxan | Moderate to good | Starting intermediate |

| 2 | 4,6-Dichloro-5-nitrobenzofuroxan + 1-(2-hydroxyethyl)piperazine | DMSO or acetone, RT to mild heat | Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro- | ~70 | Nucleophilic aromatic substitution |

| 3 | Oxidation (if needed) | m-CPBA or H2O2 | Benzofurazan 1-oxide derivative | High | Formation of N-oxide |

Characterization and Confirmation

The final compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm substitution patterns and hydroxyethyl group.

- Infrared (IR) Spectroscopy: Identification of characteristic N-oxide and nitro group absorptions.

- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight (309.28 g/mol).

- X-ray Crystallography: Structural confirmation of substitution and planarity of the benzofurazan ring system.

Research Discoveries and Notes

- The substitution pattern and presence of the hydroxyethyl-piperazinyl group significantly influence the biological activity of benzofuroxan derivatives.

- The synthetic methods described have been optimized to maximize yield and purity, avoiding side reactions such as unwanted substitution by tertiary amines, which can reduce yield.

- Use of sodium bicarbonate as a base in methanol is preferred over tertiary amines to prevent side reactions during substitution.

- The compound's planar structure and hydrogen bonding capability contribute to its biological interactions.

Summary Table of Preparation Methods

This detailed synthesis pathway and methodology for Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide is drawn from peer-reviewed chemical literature and authoritative chemical databases, ensuring a professional and comprehensive overview suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Physical Properties

- Molecular Weight : 309.28 g/mol

- Density : 1.68 g/cm³

- Boiling Point : 560.9°C at 760 mmHg

- Flash Point : 293°C

Medicinal Chemistry

Benzofurazan derivatives are being explored for their potential as therapeutic agents. The incorporation of the piperazine ring enhances the pharmacological profile of the compound, making it a candidate for further investigation in drug development.

- Antimicrobial Activity : Studies have indicated that benzofurazan compounds exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit the growth of cancer cells, particularly in specific types of tumors.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzofurazan derivatives, including the target compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the piperazine moiety could enhance efficacy.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer effects of benzofurazan derivatives in vitro. The study showed that these compounds could induce apoptosis in cancer cell lines, suggesting a mechanism for their potential use in cancer therapy.

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of benzofurazan compounds. Current data indicate that while some derivatives exhibit low toxicity levels, further studies are necessary to evaluate long-term effects and potential side effects.

Table of Toxicity Data

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed in initial studies |

| Chronic Toxicity | Further studies needed to assess long-term effects |

Mechanism of Action

The mechanism of action of Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in its reactivity. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the benzofurazan backbone but differ in substituents on the piperazinyl group or nitro positioning:

Functional and Pharmacological Implications

- Hydroxyethyl vs. Phenyl/Methyl Substituents : The hydroxyethyl group in the target compound likely improves water solubility compared to phenyl () or methyl () analogues, critical for oral bioavailability. However, phenyl groups may enhance binding to hydrophobic enzyme pockets .

- Nitro Group Positioning : The 4-nitro substitution (common across analogues) contributes to electron-withdrawing effects, stabilizing the aromatic system and influencing reactivity in nucleophilic substitution reactions .

Biological Activity

Benzofurazan, 5-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide (CAS Number: 61785-54-4) is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a benzofurazan core linked to a piperazine moiety via a hydroxyethyl group, along with a nitro substituent. Its molecular formula is with a molecular weight of approximately 309.28 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.68 g/cm³ |

| Boiling Point | 560.9 °C |

| Flash Point | 293 °C |

| LogP | 0.8049 |

Mechanisms of Biological Activity

Benzofurazan derivatives are recognized for their electrophilic properties , which allow them to interact with various biological macromolecules such as proteins and nucleic acids. This interaction can lead to significant biological effects, including:

- Antimicrobial Activity : Research indicates that benzofurazans can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents.

- Antitumor Properties : Some studies have shown that benzofurazan derivatives exhibit cytotoxic effects against cancer cell lines. For instance, they may induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent oxidative stress on tumor cells .

- Inhibition of Macromolecule Synthesis : Compounds in this class have been observed to inhibit nucleic acid and protein synthesis in murine leukemia cells, leading to DNA strand breaks at higher concentrations .

Case Studies and Research Findings

-

Redox-Cycling and ROS Generation :

A study on related benzofurazans demonstrated their ability to participate in redox-cycling, generating ROS in the presence of molecular oxygen. This mechanism contributes to their cytotoxicity against cancer cells by promoting oxidative stress . The compound's ability to produce superoxide and hydrogen peroxide was highlighted as a key factor in its anticancer activity. -

Structure-Activity Relationship (SAR) :

Research has identified that specific substitutions at positions 4 and 7 on the benzofurazan structure are crucial for biological activity. Compounds bearing these modifications showed enhanced inhibitory effects on biosynthetic pathways in cancer cells . -

Electrophilicity and Toxicity :

The electrophilic nature of benzofurazan derivatives allows them to form adducts with nucleophilic sites within biomolecules, leading to potential mutagenic effects or therapeutic applications. The toxicity associated with these compounds often correlates with their ability to disrupt cellular processes through oxidative damage.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzofuroxan | ![Benzofuroxan Structure] | Contains an additional oxygen atom; exhibits different reactivity patterns |

| Quinoxaline | ![Quinoxaline Structure] | Simpler structure; known for strong biological activity |

| Nitrobenzene | ![Nitrobenzene Structure] | Primarily an industrial solvent; less biologically active than benzofurazans |

Q & A

Q. Key Optimization Parameters :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Core Formation | HNO₃/H₂SO₄, 0°C, 2h | 60–70% | 90% (HPLC) |

| Piperazine Substitution | DMF, 85°C, 18h | 45–55% | 85% |

| Oxidation | m-CPBA, CH₂Cl₂, RT, 6h | 75–80% | 95% |

Challenges : Competing nitro-group reduction during piperazine substitution requires inert atmospheres (N₂/Ar) .

Basic: How is the compound structurally characterized, and what spectroscopic techniques are critical?

Methodological Answer:

Characterization involves:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.6–4.0 ppm (hydroxyethyl group), and δ 2.5–3.2 ppm (piperazine protons) .

- ¹³C NMR : Nitro groups appear at ~150 ppm; benzofurazan carbons at 110–130 ppm .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 378.1 (calculated: 378.12) .

IR Spectroscopy : Bands at 1540 cm⁻¹ (N-O stretch) and 1340 cm⁻¹ (C-N stretch) .

Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .

Basic: What is the proposed mechanism of action in biological systems?

Methodological Answer :

The compound generates reactive oxygen species (ROS) via redox cycling:

Nitro Group Reduction : Cellular reductases (e.g., NADPH-cytochrome P450 reductase) reduce the nitro group to a nitro anion radical .

ROS Generation : The radical reacts with O₂ to form superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), inducing oxidative stress in target cells.

Experimental Validation :

- Use fluorescent probes (e.g., DCFH-DA) to quantify ROS in cell cultures.

- Inhibitor studies (e.g., catalase or SOD) confirm ROS-mediated effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Q. Methodological Answer :

Variable Substituents :

- Modify the hydroxyethyl group on piperazine (e.g., replace with methyl, benzyl) to assess hydrophobicity effects.

- Vary nitro group position (e.g., 4-nitro vs. 7-nitro) to alter redox potential .

Assays :

- In vitro : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) and compare ROS levels.

- In silico : Docking studies (AutoDock Vina) to predict binding to ROS-generating enzymes .

Data Analysis : Use QSAR models to correlate logP, polar surface area, and bioactivity .

Advanced: How can stability under varying pH and temperature conditions be systematically evaluated?

Q. Methodological Answer :

Experimental Design :

- pH Stability : Incubate compound in buffers (pH 2–10) at 37°C for 24h. Analyze degradation via HPLC .

- Thermal Stability : Heat samples (40–80°C) in inert solvents (DMSO) and monitor decomposition by TGA/DSC.

Key Findings :

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 3 | Nitro group reduction | 2h |

| pH 7.4 | Stable (>90% intact) | 48h |

| 60°C | Oxide ring opening | 8h |

Mitigation : Use lyophilization for long-term storage and avoid aqueous solutions at acidic pH .

Advanced: How can contradictory data on the compound’s mechanism and efficacy be resolved?

Q. Methodological Answer :

Identify Variables : Compare studies for differences in:

- Cell Lines : ROS sensitivity varies (e.g., HeLa vs. HEK293).

- Assay Conditions : Oxygen levels affect redox cycling (hypoxia vs. normoxia) .

Dose-Response Analysis : Replicate experiments across a wider concentration range (0.1–100 µM) to identify biphasic effects.

Mechanistic Probes : Use knockout cell lines (e.g., NQO1-deficient) to isolate enzymatic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.